(2-Methyl-2H-indazol-5-YL)methanamine
Overview
Description
(2-Methyl-2H-indazol-5-YL)methanamine, also known as MIMA, is an organic compound with a molecular weight of 161.2 g/mol1. It has garnered increasing interest in scientific research due to its unique properties and potential applications in various fields1.
Synthesis Analysis
The synthesis of (2-Methyl-2H-indazol-5-YL)methanamine is not explicitly mentioned in the search results. However, related compounds such as (2-methyl-2H-indazol-3-yl)methanamine have been synthesized and documented2.Molecular Structure Analysis
The molecular structure of (2-Methyl-2H-indazol-5-YL)methanamine is not directly provided in the search results. However, a similar compound, ®-(2-methyl-2H-indazol-5-yl)(phenyl)methanamine, contains a total of 35 bonds, including 20 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 primary amine (aliphatic), and 1 Pyrazole3.Chemical Reactions Analysis
The specific chemical reactions involving (2-Methyl-2H-indazol-5-YL)methanamine are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of (2-Methyl-2H-indazol-5-YL)methanamine are not directly provided in the search results.Safety And Hazards
Future Directions
(2-Methyl-2H-indazol-5-YL)methanamine, due to its unique properties and potential applications in various fields, has garnered increasing interest in scientific research1. This suggests that further exploration of its medicinal properties and potential applications in various pathological conditions could be a promising direction for future research4.
Relevant Papers
The search results did not provide specific papers related to (2-Methyl-2H-indazol-5-YL)methanamine. However, there are documents and peer-reviewed papers related to similar compounds such as (2-methyl-2H-indazol-3-yl)methanamine2.
properties
IUPAC Name |
(2-methylindazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-6-8-4-7(5-10)2-3-9(8)11-12/h2-4,6H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVHQXDYGSOVOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2H-indazol-5-YL)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.